

Pharmacokinetics and metabolism of (R)-Monepantel in sheep

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An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of **(R)-Monepantel** in Sheep

Introduction

Monepantel, the active (S)-enantiomer, is a novel anthelmintic belonging to the amino-acetonitrile derivative (AAD) class.[1][2] It is indicated for the treatment and control of gastrointestinal nematodes in sheep, including strains resistant to other major anthelmintic classes.[3] Marketed as Zolvix®, it is typically administered as a single oral drench at a recommended dose of 2.5 mg/kg body weight.[1][4] Understanding the pharmacokinetic and metabolic profile of Monepantel is crucial for optimizing its efficacy and ensuring safety. This guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion in sheep, supported by quantitative data and detailed experimental methodologies.

Pharmacokinetics

The pharmacokinetic properties of Monepantel and its primary active metabolite, Monepantel Sulfone, have been thoroughly investigated in sheep following both intravenous and oral administration.[5]

Absorption

Following oral administration, Monepantel is well absorbed from the gastrointestinal tract.[4] Peak blood concentrations (Cmax) of the parent drug are typically reached between 8 to 16



hours post-administration.[2][4] The subsequent formation of its major metabolite, Monepantel Sulfone, leads to a later peak concentration for this compound, generally around 24 hours after dosing.[2][4] The overall oral bioavailability of the parent Monepantel compound has been calculated to be approximately 31%.[3][5] However, oral administration is considered highly efficient because a comparable amount of the active Monepantel Sulfone metabolite is generated as when the parent drug is given intravenously.[5]

Distribution

Monepantel and its metabolites are distributed throughout the body. The steady-state volume of distribution for Monepantel is 7.4 L/kg, while for Monepantel Sulfone it is significantly larger at 31.2 L/kg, indicating more extensive tissue distribution of the metabolite.[5] Studies using radiolabeled Monepantel show that the highest residue concentrations are consistently found in fat and liver, followed by kidney and muscle.[4][6][7] The approximate ratio of total radioactive residues in edible tissues has been reported as 100 (fat): 50 (liver): 20 (kidney): 10 (muscle). [1]

Metabolism

Monepantel undergoes rapid and extensive biotransformation in sheep, primarily in the liver.[6] [8] The principal metabolic pathway is the two-step S-oxidation of the parent molecule.[3][4]

- Oxidation to Sulfoxide: Monepantel is first oxidized to Monepantel Sulphoxide (M1).
- Oxidation to Sulfone: The sulfoxide is then rapidly oxidized to Monepantel Sulphone (M2).[4]

Monepantel Sulfone is the predominant and pharmacologically active metabolite found in the bloodstream and tissues, with its plasma availability being 12- to 15-fold higher than that of the parent drug.[5][9][10][11] This conversion is mediated by both the cytochrome P450 (CYP) and flavin-monooxygenase (FMO) enzyme systems, with a relative contribution of 64% and 36%, respectively, in sheep liver microsomes.[8]

In addition to S-oxidation, other metabolic pathways have been identified, leading to a total of 13 different metabolites observed in vivo.[12] These secondary pathways include hydroxylation, hydrolysis, and Phase II conjugation reactions such as sulfation, glucuronidation, and conjugation with glutathione.[3]



Excretion

The elimination of Monepantel and its metabolites occurs predominantly via the feces, with a substantial contribution from urinary excretion.[1][4][7] In studies with ¹⁴C-labeled Monepantel, approximately 87-92% of the radioactive dose was eliminated within 12 days of a single oral administration.[6] The ratio of fecal to urinary excretion varies between animals but is typically in the range of 2:1 to 3:1.[1] Fecal excretion is highest in the first three days post-dosing.[7]

Quantitative Data

The following tables summarize key quantitative data from pharmacokinetic and residue depletion studies in sheep.

Table 1: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep (Data compiled from studies involving intravenous (IV) administration of 1 mg/kg and oral administration of 1-3 mg/kg)

Parameter	Monepantel (Parent Drug)	Monepantel Sulfone (Metabolite)	Reference
Route	IV	Oral	IV
Cmax (ng/mL)	-	17.9	-
Tmax (hours)	-	16	-
AUC (ng·h/mL)	-	671	-
Vd (L/kg)	7.4	-	31.2
CL (L/kg·h)	1.49	-	0.28
MRT (hours)	4.9	-	111

Table 2: Total Radioactive Residues in Edible Tissues of Sheep (Following a single oral dose of 5 mg/kg ¹⁴C-Monepantel)



Tissue	Day 2 (mg eq/kg)	Day 7 (mg eq/kg)	Day 21 (mg eq/kg)	Day 35 (mg eq/kg)	Reference
Fat	19.3	11.0 - 21.0	4.0	1.0 - 2.0	[1][4]
Liver	6.7	5.0	1.5	0.5	[1][4]
Kidney	-	2.0	0.5	0.2	[1]
Muscle	-	1.0	0.3	0.1	[1]

Table 3: Cumulative Excretion of Radioactivity in Sheep (Percentage of administered oral dose of ¹⁴C-Monepantel)

Days Post- Dose	Feces (%)	Urine (%)	Total Excreted (%)	Reference
3	~30	~10-15	~40-45	[1][7]
12	~60-70	~20-30	87-92	[1][6]

Experimental Protocols Pharmacokinetic Study Protocol

A representative pharmacokinetic study involves the allocation of healthy sheep into multiple groups to assess different routes of administration and dose levels.[1][5]

- Animal Allocation: Animals (e.g., 36 sheep) are divided into groups based on sex and body weight.
- Dosing Regimen:
 - Intravenous (IV) Group: Administered Monepantel (e.g., 1 mg/kg bw) and Monepantel Sulfone (e.g., 1 mg/kg bw) via infusion to determine fundamental parameters like clearance and volume of distribution.
 - Oral (PO) Groups: Administered Monepantel via oral drench at various dose levels (e.g.,
 1, 3, or 10 mg/kg bw) to assess oral bioavailability and metabolite formation.



- Sample Collection: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., pre-dose, and at multiple intervals up to 14 days posttreatment).
- Sample Processing: Plasma is separated by centrifugation and stored frozen (-20°C or below) until analysis.
- Analysis: Concentrations of Monepantel and Monepantel Sulfone are quantified using a validated analytical method, typically HPLC with UV detection or LC-MS/MS.[5][9]

Absorption, Distribution, Metabolism, and Excretion (ADME) Study Protocol

ADME studies typically utilize radiolabeled compounds to trace the drug's fate in the body.[1][6]

- Test Substance: ¹⁴C-Monepantel is administered as a single oral dose (e.g., 5 mg/kg bw) in a formulation similar to the commercial product.
- Housing: Animals are housed in metabolism cages to allow for the separate and complete collection of urine and feces.
- Sample Collection:
 - Excreta: Urine and feces are collected daily for an extended period (e.g., 12-14 days).
 - Blood: Blood is collected at regular intervals.
 - Tissues: Animals are sacrificed at various time points (e.g., 2, 7, 14, 21, 28, and 35 days post-dose), and edible tissues (fat, liver, kidney, muscle) are collected.
- Analysis:
 - Total Radioactivity: Total radioactive residue (TRR) in all collected samples is measured using techniques like liquid scintillation counting.
 - Metabolite Profiling: The metabolic profile in selected samples (excreta, plasma, tissues) is determined by separating extracts using HPLC and identifying metabolites via LC-MS,



comparing them to reference standards.

Analytical Method for Tissue Residues

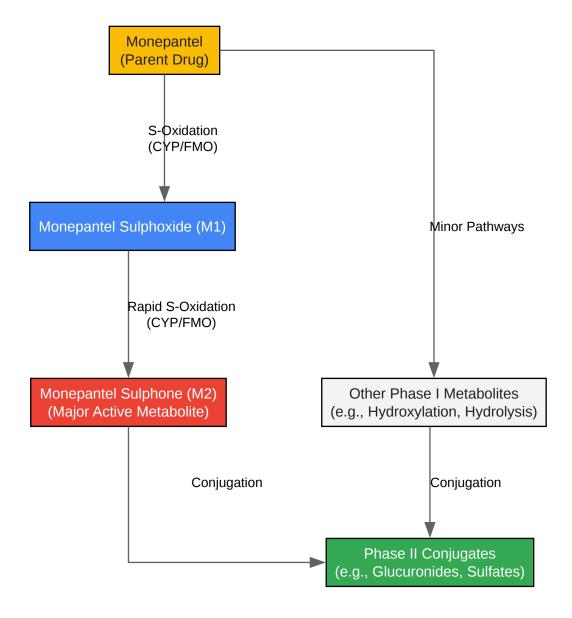
A validated regulatory method is used for monitoring residues in edible tissues.[1][4]

- Homogenization: A sample of tissue (liver, kidney, muscle, or fat) is homogenized.
- Extraction: The homogenate is extracted with a solvent, typically acetonitrile.
- Cleanup: The extract is centrifuged, and the supernatant is cleaned up using a solid-phase extraction (SPE) cartridge to remove interfering substances.
- Quantification: The eluate from the SPE cartridge is evaporated, reconstituted in a mobile phase, and analyzed by HPLC with UV detection. The limit of quantification (LOQ) for this method is typically 50 μg/kg.[7]

Visualizations Metabolic Pathway



Metabolic Pathway of Monepantel in Sheep



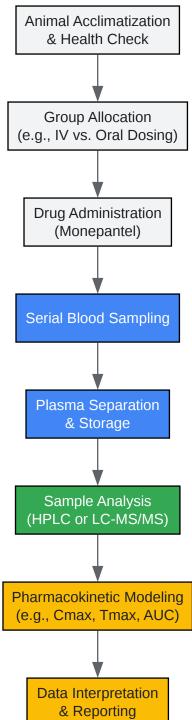
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Caption: Primary metabolic pathway of Monepantel in sheep via S-oxidation.

Pharmacokinetic Study Workflow



Experimental Workflow for a Pharmacokinetic Study



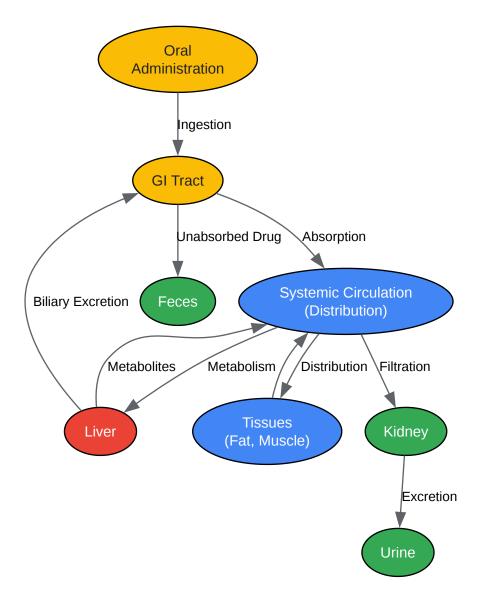
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Caption: Typical workflow for a sheep pharmacokinetic study.



ADME Process Overview

Overview of Monepantel ADME in Sheep



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Caption: High-level overview of Monepantel ADME processes in sheep.

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